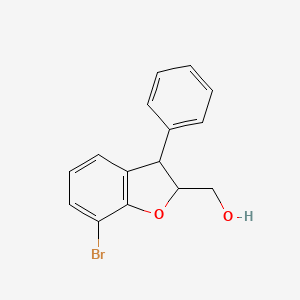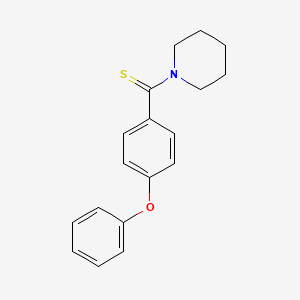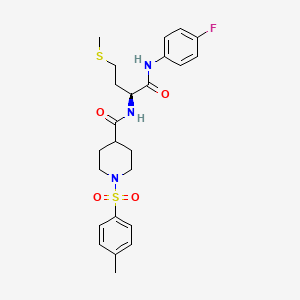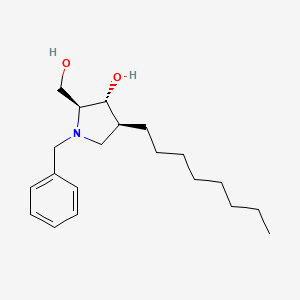
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromine atom at the 7th position, a phenyl group at the 3rd position, and a methanol group attached to the 2,3-dihydro-1-benzofuran core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves the following steps:
Phenylation: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The reduction of the benzofuran ring to a dihydrobenzofuran can be carried out using hydrogen gas in the presence of a palladium catalyst.
Methanol Addition: The final step involves the addition of a methanol group to the 2,3-dihydro-1-benzofuran core, which can be achieved using formaldehyde and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)carboxylic acid.
Reduction: 3-Phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.
Substitution: (7-Azido-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.
科学的研究の応用
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit the activity of key enzymes involved in cell proliferation and survival, leading to its potential anti-tumor effects. Additionally, its antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
類似化合物との比較
Similar Compounds
(7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the phenyl group at the 3rd position, resulting in different biological activities and chemical properties.
(7-Bromo-3-phenyl-1-benzofuran-2-yl)methanol: Lacks the dihydro component, which may affect its reactivity and stability.
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)ethanol: Has an ethanol group instead of a methanol group, which may influence its solubility and biological activity.
Uniqueness
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, phenyl group, and methanol group allows for versatile chemical modifications and potential therapeutic applications .
特性
CAS番号 |
918305-08-5 |
|---|---|
分子式 |
C15H13BrO2 |
分子量 |
305.17 g/mol |
IUPAC名 |
(7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C15H13BrO2/c16-12-8-4-7-11-14(10-5-2-1-3-6-10)13(9-17)18-15(11)12/h1-8,13-14,17H,9H2 |
InChIキー |
HCEUAIYZYYIHFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(OC3=C2C=CC=C3Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)

![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)

![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)

![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
